5-(N-(4-chlorophenethyl)sulfamoyl)-2-fluoro-N-(3-fluoro-4-methylphenyl)benzamide
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Description
5-(N-(4-chlorophenethyl)sulfamoyl)-2-fluoro-N-(3-fluoro-4-methylphenyl)benzamide is a useful research compound. Its molecular formula is C22H19ClF2N2O3S and its molecular weight is 464.91. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
A study by Limban et al. (2011) synthesized acylthioureas related to the chemical structure of interest and tested their interaction with bacterial cells. Their research demonstrated the potential of these derivatives for the development of novel antimicrobial agents with antibiofilm properties, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban, Marutescu, & Chifiriuc, 2011).
Anticancer Applications
Ghorab et al. (2015) explored the synthesis of sulfonamide derivatives, including structures similar to the one , for their cytotoxic activity against breast and colon cancer cell lines. Their findings identified compounds with potent anticancer activity, suggesting the utility of these molecules in cancer therapy (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Reem K. Arafa, 2015).
Materials Science
Hsiao and Chang (1996) focused on the synthesis of high-molecular-weight polyamides based on dicarboxylic acids related to the specified compound. These materials exhibited excellent solubility in polar solvents and could be used to produce tough, flexible, and transparent films, highlighting their importance in materials science (Hsiao & Chang, 1996).
Neurological Research
Kepe et al. (2006) utilized a compound with a structure akin to the specified chemical for the quantification of serotonin 1A receptor densities in the brains of Alzheimer's disease patients using positron emission tomography. This application underscores the role of such compounds in neurological research and potential therapeutic uses (Kepe et al., 2006).
Analytical Chemistry
Katta et al. (2017) synthesized a genotoxic impurity related to the chemical and developed a UPLC method to quantify it in pharmaceutical formulations, showcasing the compound's relevance in analytical chemistry for ensuring drug safety (Katta et al., 2017).
Properties
IUPAC Name |
5-[2-(4-chlorophenyl)ethylsulfamoyl]-2-fluoro-N-(3-fluoro-4-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClF2N2O3S/c1-14-2-7-17(12-21(14)25)27-22(28)19-13-18(8-9-20(19)24)31(29,30)26-11-10-15-3-5-16(23)6-4-15/h2-9,12-13,26H,10-11H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBIABWQLAYKBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC=C(C=C3)Cl)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClF2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.